molecular formula C12H9FN2O2 B1331354 2-Fluoro-n-(2-nitrophenyl)aniline CAS No. 28898-02-4

2-Fluoro-n-(2-nitrophenyl)aniline

Cat. No.: B1331354
CAS No.: 28898-02-4
M. Wt: 232.21 g/mol
InChI Key: AXWDMVVFIGPIKT-UHFFFAOYSA-N
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Description

2-Fluoro-n-(2-nitrophenyl)aniline is an organic compound with the molecular formula C12H9FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-n-(2-nitrophenyl)aniline typically involves the nitration of 2-fluoroaniline followed by a coupling reaction with a nitrobenzene derivative. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The coupling reaction may require catalysts such as palladium or copper to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems can also improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-n-(2-nitrophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

2-Fluoro-n-(2-nitrophenyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-n-(2-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 2-Nitroaniline
  • 4-Fluoro-2-nitroaniline

Uniqueness

2-Fluoro-n-(2-nitrophenyl)aniline is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDMVVFIGPIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293995
Record name 2-fluoro-n-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28898-02-4
Record name 28898-02-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-n-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoroaniline (5.0 g), potassium carbonate (2.5 g) and copper(I)iodide (414 mg) in 2-fluoronitrobenzene (16.9 ml) was heated to 180° under nitrogen for 18 h. The cooled mixture was poured into water (300 ml) and extracted with ethyl acetate (2×250 ml) then the combined extracts were washed with saturated brine and evaporated. The residual brown oil was azeotroped with ethanol/water then toluene. The residue was chromatographed with hexane-DE (100:0 to 95:5) to give the title compound (3.25 g) as a bright orange solid, m.p.58°-9°.
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5 g
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2.5 g
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16.9 mL
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copper(I)iodide
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414 mg
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300 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2-fluoroaniline (13.0 ml), 2-fluoronitrobenzene (14.2 ml) and potassium iodide (5.5 g) was heated at 180° for 18 h. The mixture was cooled to 23° C.; the solid materials were filtered off and the solution was concentrated in vacuo. The residue was purified by flash chromatography (eluting with CH-EA 7:3) then crystallized from absolute ethanol to give the title compound as an orange solid (9.30 g). T.l.c. CH-EA (7:3), Rf =0.69. M.p. 76°-77° C. IR: 3352 (NH), 1609 (C=C), 1510 and 1350 (NO2) cm-1.
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13 mL
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14.2 mL
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5.5 g
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Synthesis routes and methods V

Procedure details

2-Fluoroaniline (1.45 mL, 15 mmol) was dissolved in DMF (10 mL) and sodium hydride (0.58 g, 15 mmol) was added and the mixture was stirred for 30 minutes. 2-Fluoronitrobenzene (1.05 mL, 10 mmol) was added and the mixture was stirred for 16 hours. The mixture was quenched with saturated NH4Cl and diluted with ether. The mixture was washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified via Isco chromatography (Redisep, silica, gradient 5-30% ethyl acetate in hexane) to afford 1.4 g 2-fluoro-N-(2-nitrophenyl)aniline that was carried on directly to the next step. MS (ES) m/z 232.9.
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1.45 mL
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0.58 g
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1.05 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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